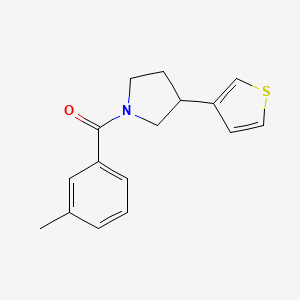
(3-(Thiophen-3-yl)pyrrolidin-1-yl)(m-tolyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Thiophen-3-yl)pyrrolidin-1-yl)(m-tolyl)methanone, also known as TPM, is a chemical compound that belongs to the class of synthetic cathinones. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. TPM is a potent stimulant that can cause euphoria, increased energy, and heightened alertness. However, little is known about the long-term effects of TPM on the human body.
科学的研究の応用
Antiviral Activity
Indole derivatives have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . By extension, our compound, with its indole-like structure, could potentially be synthesized and tested for antiviral efficacy.
Anti-inflammatory Properties
Both indole and thiophene moieties are known to possess anti-inflammatory effects. Medicinal chemists often explore these scaffolds to develop new drugs with enhanced anti-inflammatory responses . The compound may serve as a lead molecule for anti-inflammatory drug development.
Anticancer Potential
Thiophene derivatives have been identified as potent anti-cancer agents. They can act as kinase inhibitors or interact with other cellular targets to inhibit cancer cell growth . The thiophene group in the compound suggests it might be explored for its anticancer activities.
Antimicrobial Effects
Indole derivatives are known for their antimicrobial activity, which includes action against bacteria and fungi . The compound’s indole-like structure could be indicative of potential use in treating microbial infections.
Antidiabetic Activity
Some indole derivatives have been found to exhibit antidiabetic activity, providing a basis for the development of new antidiabetic drugs . The compound could be investigated for its utility in managing diabetes.
Neuropharmacological Applications
Thiophene derivatives have been used in the synthesis of compounds with neuropharmacological applications, including anti-psychotic and anti-anxiety medications . The compound’s thiophene component may contribute to similar neurological benefits.
特性
IUPAC Name |
(3-methylphenyl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-12-3-2-4-13(9-12)16(18)17-7-5-14(10-17)15-6-8-19-11-15/h2-4,6,8-9,11,14H,5,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUCVKKHCQXPLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}butanamide](/img/no-structure.png)
![4-ethyl-2,3-dioxo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}piperazine-1-carboxamide](/img/structure/B2851765.png)
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2851766.png)
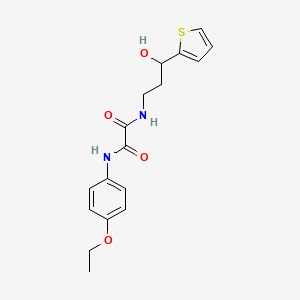
![Ethyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate](/img/structure/B2851771.png)
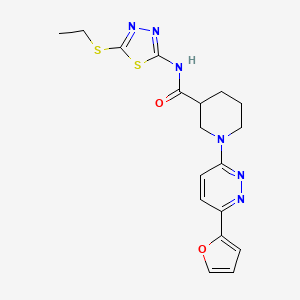
triazin-4-one](/img/structure/B2851775.png)
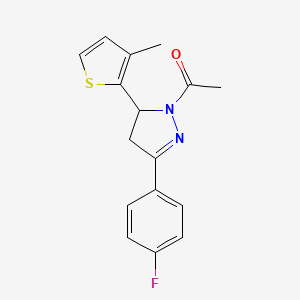
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2851779.png)

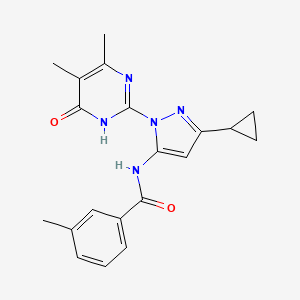
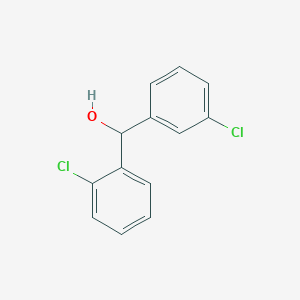
![N-ethyl-3-methyl-4-oxo-N,1-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2851784.png)
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2851787.png)